Fmoc-D-ala(1-pyrazolyl)-OH
Description
Fmoc-D-Ala(1-pyrazolyl)-OH is a protected D-amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a 1-pyrazolyl substituent on the β-carbon of the D-alanine backbone . This structural modification introduces a heteroaromatic side chain, which can influence peptide conformation, solubility, and bioactivity. The pyrazole ring provides hydrogen-bonding capabilities through its two adjacent nitrogen atoms, making it valuable for designing peptides with specific interactions, such as metal coordination or receptor binding .
Structure
3D Structure
Properties
CAS No. |
948594-98-7 |
|---|---|
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 |
InChI Key |
LFIMKADLAIDVGC-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CC=N4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview of Analogues
The following table compares Fmoc-D-Ala(1-pyrazolyl)-OH with structurally related Fmoc-protected D-alanine derivatives:
| Compound Name | Substituent | Molecular Weight | CAS Number | Key Applications | Unique Features |
|---|---|---|---|---|---|
| This compound | 1-Pyrazolyl | 377.40 | 1217450-35-5 | Peptide engineering, metal coordination | Heteroaromatic H-bonding sites |
| Fmoc-D-Ala(beta-cyclobutyl)-OH | Cyclobutyl | 379.46 | 478183-63-0 | Conformational studies, protease resistance | Rigid side chain enhances stability |
| Fmoc-D-Ala(N3)-OH | 3-Azido | 352.33 | 1016163-79-3 | Click chemistry (CuAAC/SPAAC) | Enables bioconjugation |
| Fmoc-D-Ala(Styr)-OH | Styryl | 413.48 | 215190-23-1 | Fluorescent probes, hydrophobic interactions | Extended π-system for aromatic stacking |
| Fmoc-D-Ala(cPen)-OH | Cyclopentyl | 379.46 | 1262802-59-4 | Hydrophobic core design | Steric bulk for peptide folding |
| Fmoc-D-Ala(1-Pyrenyl)-OH | 1-Pyrenyl | 511.58 | 406955-45-1 | Fluorescent labeling | High quantum yield for imaging |
Data Sources :
Key Research Findings
This compound
- Synthesis : Typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between Fmoc-D-Ala-OH and a pyrazole-containing moiety, followed by purification via column chromatography .
- Applications :
Fmoc-D-Ala(beta-cyclobutyl)-OH
- Conformational Restraint : The cyclobutyl group restricts side-chain rotation, stabilizing β-sheet and turn structures in peptides .
- Protease Resistance : Incorporation into peptides reduces degradation by proteases, enhancing bioavailability .
Fmoc-D-Ala(N3)-OH
- Click Chemistry : The azide group participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, facilitating site-specific modifications in drug delivery systems .
Fmoc-D-Ala(Styr)-OH
- Fluorescence Quenching : The styryl group’s extended π-system allows for Förster resonance energy transfer (FRET) studies in peptide dynamics .
Fmoc-D-Ala(1-Pyrenyl)-OH
- Imaging Applications : Pyrenyl’s strong fluorescence makes it suitable for tracking peptide localization in cellular environments .
Performance Metrics and Challenges
- Yield and Purity :
- Solubility :
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